

Solubility of 4-Nitrosalicylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrosalicylic acid

Cat. No.: B050511

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of **4-Nitrosalicylic acid** in organic solvents, a critical parameter for its application in pharmaceutical synthesis and other chemical processes. While quantitative solubility data for **4-Nitrosalicylic acid** is not readily available in the public domain, this guide provides valuable comparative data on its isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid. The solubility of these closely related compounds offers significant insights into the expected behavior of **4-Nitrosalicylic acid**. This document presents a comprehensive summary of the mole fraction solubility of these isomers in a range of organic solvents at various temperatures. Furthermore, it details the standardized experimental protocol for solubility determination and provides a visual representation of the experimental workflow.

Introduction

4-Nitrosalicylic acid is an aromatic organic compound with applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, including anti-inflammatory and antipyretic agents.^[1] Understanding its solubility in various organic solvents is paramount for process development, purification, and formulation. Solubility data informs the choice of appropriate solvent systems, reaction conditions, and crystallization methods, directly impacting yield, purity, and cost-effectiveness.

This guide summarizes the available quantitative solubility data for the closely related isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, to provide a strong predictive and comparative framework for researchers working with **4-Nitrosalicylic acid**.

Quantitative Solubility Data of Nitrosalicylic Acid Isomers

The following tables summarize the mole fraction solubility (x) of 3-Nitrosalicylic acid and 5-Nitrosalicylic acid in a variety of organic solvents at temperatures ranging from 278.15 K to 323.15 K. The data is extracted from studies published in the Journal of Chemical & Engineering Data.[\[2\]](#)[\[3\]](#)

Table 1: Mole Fraction Solubility (x) of 3-Nitrosalicylic Acid in Various Organic Solvents[\[3\]](#)

Temperature (K)	Met han ol	Etha nol	n- Pro pan ol	Isop ropa nol	n- Buta nol	Isob utan ol	Ethy l Acet ate	Acet onitr ile	DMF	NMP	1,4- Diox ane
278.15	0.03 31	0.02 45	0.01 98	0.01 63	0.01 41	0.01 08	0.04 12	0.01 75	0.08 89	0.12 34	0.00 98
283.15	0.03 98	0.02 98	0.02 41	0.01 99	0.01 73	0.01 32	0.04 98	0.02 11	0.10 32	0.14 21	0.01 19
288.15	0.04 78	0.03 61	0.02 92	0.02 42	0.02 11	0.01 61	0.06 01	0.02 54	0.11 91	0.16 32	0.01 44
293.15	0.05 73	0.04 36	0.03 53	0.02 94	0.02 56	0.01 95	0.07 24	0.03 05	0.13 68	0.18 71	0.01 73
298.15	0.06 85	0.05 24	0.04 26	0.03 56	0.03 11	0.02 37	0.08 71	0.03 66	0.15 65	0.21 41	0.02 08
303.15	0.08 17	0.06 28	0.05 13	0.04 31	0.03 77	0.02 87	0.10 45	0.04 39	0.17 85	0.24 47	0.02 50
308.15	0.09 73	0.07 51	0.06 15	0.05 20	0.04 56	0.03 48	0.12 51	0.05 25	0.20 31	0.27 93	0.03 00
313.15	0.11 56	0.08 97	0.07 36	0.06 25	0.05 50	0.04 21	0.14 92	0.06 27	0.23 06	0.31 85	0.03 60
318.15	0.13 69	0.10 69	0.08 79	0.07 48	0.06 61	0.05 08	0.17 74	0.07 46	0.26 14	0.36 29	0.04 32
323.15	0.16 18	0.12 74	0.10 48	0.08 94	0.07 92	0.06 11	0.21 04	0.08 85	0.29 59	0.41 31	0.05 18

Table 2: Mole Fraction Solubility (x) of 5-Nitrosalicylic Acid in Various Organic Solvents [2]

Temperature (K)	Met han ol	Etha nol	n- Pro pan ol	Isop ropa nol	n- Buta nol	Isob utan ol	Ethy l Acet ate	Acet onitr ile	DMF	NMP	1,4- Diox ane
278.15	0.01 59	0.01 29	0.01 08	0.01 15	0.00 93	0.00 81	0.00 98	0.01 78	0.04 99	0.06 32	0.04 98
283.15	0.01 89	0.01 54	0.01 29	0.01 38	0.01 11	0.00 97	0.01 17	0.02 10	0.05 81	0.07 35	0.05 80
288.15	0.02 24	0.01 84	0.01 54	0.01 65	0.01 33	0.01 16	0.01 40	0.02 48	0.06 74	0.08 54	0.06 73
293.15	0.02 65	0.02 19	0.01 84	0.01 97	0.01 59	0.01 39	0.01 67	0.02 93	0.07 80	0.09 91	0.07 79
298.15	0.03 14	0.02 60	0.02 19	0.02 35	0.01 89	0.01 66	0.02 00	0.03 46	0.08 99	0.11 47	0.08 98
303.15	0.03 71	0.03 09	0.02 61	0.02 80	0.02 26	0.01 98	0.02 39	0.04 09	0.10 34	0.13 25	0.10 32
308.15	0.04 38	0.03 66	0.03 10	0.03 33	0.02 69	0.02 36	0.02 85	0.04 82	0.11 86	0.15 28	0.11 83
313.15	0.05 17	0.04 34	0.03 68	0.03 96	0.03 21	0.02 82	0.03 40	0.05 67	0.13 57	0.17 59	0.13 53
318.15	0.06 09	0.05 14	0.04 36	0.04 70	0.03 82	0.03 36	0.04 05	0.06 66	0.15 50	0.20 23	0.15 43
323.15	0.07 18	0.06 08	0.05 17	0.05 57	0.04 54	0.04 00	0.04 83	0.07 81	0.17 68	0.23 24	0.17 58

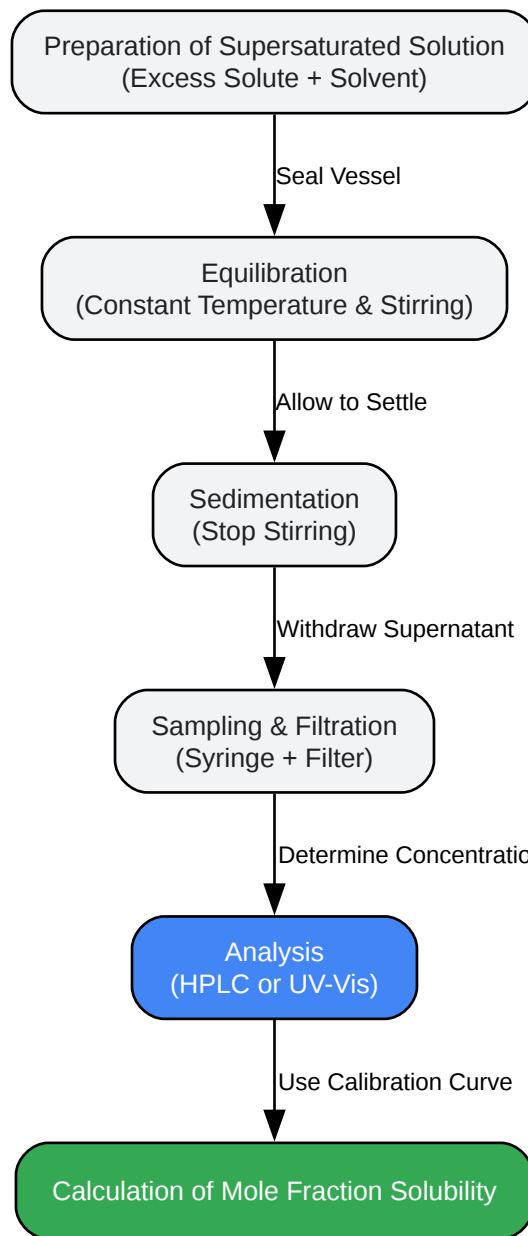
Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, which is the gold standard for determining the equilibrium solubility of solid compounds in liquids.[\[4\]](#)[\[5\]](#)

Objective: To determine the equilibrium mole fraction solubility of a nitrosalicylic acid isomer in a selected organic solvent at a constant temperature.

Materials:

- Nitrosalicylic acid isomer (high purity)
- Selected organic solvent (analytical grade or higher)
- Jacketed glass vessel or flask
- Magnetic stirrer and stir bar
- Constant temperature water bath with circulator
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance (± 0.0001 g)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes


Procedure:

- Preparation of Supersaturated Solution:
 - An excess amount of the nitrosalicylic acid isomer is added to a known volume of the selected organic solvent in a jacketed glass vessel. The presence of excess solid solute is crucial to ensure that equilibrium is reached.
- Equilibration:
 - The vessel is sealed to prevent solvent evaporation.
 - The mixture is agitated using a magnetic stirrer at a constant speed.

- The temperature of the vessel is maintained at the desired setpoint (e.g., 298.15 K) by circulating water from a constant temperature bath through the jacket.
- The solution is allowed to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution and crystallization rates are equal and the concentration of the dissolved solute is constant.
- Sampling and Phase Separation:
 - After equilibration, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2-4 hours) to allow the undissolved solid to sediment.
 - A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.
 - The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
- Analysis:
 - The mass of the collected filtrate is determined using an analytical balance.
 - The concentration of the nitrosalicylic acid isomer in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations.
- Calculation of Mole Fraction Solubility:
 - The mole fraction solubility (x) is calculated using the following equation: $x = (m1 / M1) / [(m1 / M1) + (m2 / M2)]$ Where:
 - m1 = mass of the dissolved nitrosalicylic acid isomer
 - M1 = molar mass of the nitrosalicylic acid isomer
 - m2 = mass of the solvent
 - M2 = molar mass of the solvent

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of a solid in a liquid.

[Click to download full resolution via product page](#)

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for **4-Nitrosalicylic acid** remains to be published, the comprehensive data provided for its isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, serves as an invaluable resource for researchers and professionals in the field. The provided tables offer a clear comparison of solubility across a range of common organic solvents and temperatures. The detailed experimental protocol for the isothermal shake-flask method provides a robust framework for in-house solubility determination. This guide, therefore, equips scientists and drug development professionals with the necessary information to make informed decisions regarding solvent selection and process optimization for applications involving **4-Nitrosalicylic acid** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization
- PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 4-Nitrosalicylic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050511#4-nitrosalicylic-acid-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com